4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as EITQB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by EITQB has been shown to have significant anticancer effects, making it a promising candidate for the development of new cancer therapies.
Applications De Recherche Scientifique
Molecular Structure Analysis
The compound demonstrates intriguing molecular interactions, such as intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. These structural features align with theoretical studies, indicating the compound's potential in materials science and molecular engineering (Gelbrich, Haddow, & Griesser, 2011).
Endothelin Antagonism
Investigations into biphenylsulfonamides reveal the compound's role as an endothelin-A (ETA) selective antagonist. Modifications, such as the introduction of specific hydrophobic groups or amino functions, have yielded analogues with enhanced ETA binding affinity and functional activity, indicating therapeutic potentials in cardiovascular diseases (Murugesan et al., 1998).
X-ray Characterization and Theoretical Studies
The compound's derivatives have been synthesized, characterized by X-ray, and analyzed for molecular interactions, particularly focusing on F⋯O interactions. Such studies underscore its relevance in the development of novel materials with specific molecular configurations (Grudova et al., 2020).
Inhibition of Human Carbonic Anhydrases
Research into derivatives of the compound has led to the discovery of potent inhibitors for human carbonic anhydrases, particularly hCA VII, indicating potential applications in treating disorders associated with these enzymes (Bruno et al., 2017).
Agonistic Activity on Beta3 Adrenergic Receptor
Tetrahydroisoquinoline derivatives containing the compound have shown significant agonistic activity on human beta3 adrenergic receptors. This activity suggests the compound's potential in developing treatments for metabolic disorders (Parmee et al., 2000).
Nonlinear Optical Properties
The compound's derivatives exhibit nonlinear optical properties, making them candidates for optical limiting applications. This highlights the compound's potential in photonic and optoelectronic technologies (Ruanwas et al., 2010).
Propriétés
IUPAC Name |
4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-27-18-9-11-19(12-10-18)28(25,26)22-17-8-7-16-6-5-13-23(20(16)14-17)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWHZHLXCUXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.